Differentiation by Lipophilicity: Ethyl Ester vs. Methyl Ester Analog
The ethyl ester form of the compound (target) exhibits higher lipophilicity compared to its direct methyl ester analog, a key determinant of membrane permeability and oral bioavailability. The calculated XLogP3 value for Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is 2.4 [1], whereas the value for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (CAS 132017-98-2) is 2.0 [2]. This difference of 0.4 log units represents a significant increase in lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, XLogP3 = 2.0 |
| Quantified Difference | ΔLogP = +0.4 (target is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A higher LogP value directly correlates with increased passive membrane permeability, which is a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate, making the ethyl ester a superior choice for certain lead optimization campaigns.
- [1] PubChem. (2026). Compound Summary for CID 53407691, Ethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 14791361, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. View Source
